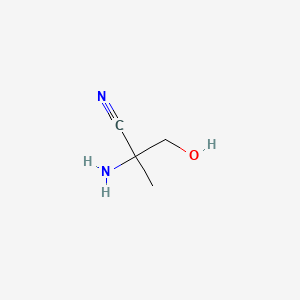

2-Amino-3-hydroxy-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-3-hydroxy-2-methylpropanenitrile is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and properties of similar amino-hydroxy-methylpropanenitriles. For instance, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols are explored, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, such as the synthesis of 2-substituted 2-aminopropane-1,3-diols, which were evaluated for their immunosuppressive effects . Another example is the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid through a one-pot procedure involving cyclization and alkylation steps . Additionally, the synthesis of 3-Aminoxy-1-amino[1,1'-3H2]propane, a potent inhibitor of polyamine biosynthesis enzymes, is reported through a three-step synthesis involving catalytic tritiation .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, providing insights into the molecular conformation and intermolecular interactions . This type of analysis is crucial for understanding the reactivity and potential biological activity of compounds like 2-Amino-3-hydroxy-2-methylpropanenitrile.

Chemical Reactions Analysis

The papers describe several chemical reactions relevant to the synthesis of amino-hydroxy-methylpropanenitriles. For instance, the SRN1 reaction is used to link 2-hydroxybenzyl alcohols with 2-nitropropane anions, followed by catalytic hydrogenation to yield amines . The annulation of 2,4-pentadienenitriles with hydroxylamine to synthesize multi-substituted 2-aminopyridines is another example of a chemical reaction that could be related to the synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 2-Amino-3-hydroxy-2-methylpropanenitrile are discussed in the context of their synthesis and potential applications. For example, the use of 3-hydroxypropanaminium acetate as a catalyst in the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives highlights the importance of reaction conditions on the properties of the final products . The enantioselective synthesis of amino acids, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, also sheds light on the importance of stereochemistry in determining the properties of these compounds .

Safety And Hazards

properties

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(6,2-5)3-7/h7H,3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLLJVJCVKHQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559934 |

Source

|

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxy-2-methylpropanenitrile | |

CAS RN |

122556-12-1 |

Source

|

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)